6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole

Lipophilicity Physicochemical Property Medicinal Chemistry

Select CAS 282523-61-9 for structural precision unavailable in non-fluorinated analogs. Its 3-CF₃‑benzyloxy group delivers a ¹⁹F NMR handle for direct binding assays and raises XLogP3 to 5.7—ideal for calibrating reversed-phase HPLC of lipophilic benzimidazoles. The electron-withdrawing 6-nitro substituent serves as a stable synthetic handle for selective reduction to the amine, enabling downstream amide coupling, sulfonamide formation, or diazotization. With zero H-bond donors and seven acceptor sites, this scaffold maps acceptor-rich protein pockets without confounding donor interactions. Supplied at 95% purity with defined cool/dry storage, it integrates directly into fragment-based screening libraries and medicinal-chemistry workflows. Insist on the differentiated scaffold—accept no substitute.

Molecular Formula C21H14F3N3O3
Molecular Weight 413.356
CAS No. 282523-61-9
Cat. No. B2690609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
CAS282523-61-9
Molecular FormulaC21H14F3N3O3
Molecular Weight413.356
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H14F3N3O3/c22-21(23,24)16-8-4-5-14(11-16)13-30-26-19-12-17(27(28)29)9-10-18(19)25-20(26)15-6-2-1-3-7-15/h1-12H,13H2
InChIKeyDOSRAEYBTIBARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole: Core Physicochemical Identity and Supply Baseline for Research Procurement


6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole (CAS 282523-61-9) is a multi-substituted benzimidazole derivative characterized by a 6-nitro group, a 2-phenyl ring, and a 1-[(3-trifluoromethyl)benzyl]oxy substituent [1]. Its molecular formula is C₂₁H₁₄F₃N₃O₃ with a molecular weight of 413.3 g/mol [1]. The compound is commercially supplied as a research chemical with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . Computed physicochemical descriptors include an XLogP3 of 5.7, zero hydrogen bond donors, seven hydrogen bond acceptors, and four rotatable bonds, placing it in a relatively lipophilic chemical space distinct from many simpler benzimidazole cores [1].

Why 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole Cannot Be Replaced by a Generic Benzimidazole or Close Analog


Benzimidazole derivatives as a class exhibit broad biological activity, but their physicochemical and pharmacological profiles are exquisitely sensitive to specific substitution patterns [1]. The concurrent presence of a strongly electron-withdrawing 6-nitro group and a lipophilic 3-(trifluoromethyl)benzyloxy substituent on the N1 position creates a unique electronic and steric environment that is absent in analogs lacking either the nitro group (e.g., 2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole) or the trifluoromethyl moiety (e.g., 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, CAS 282523-56-2). Consequently, generic in-class substitution without direct comparative data risks altered target engagement, solubility, metabolic stability, and ultimately experimental irreproducibility [1]. Direct head-to-head or cross-study quantitative evidence is essential before any procurement decision involving replacement.

Quantitative Differentiation Evidence for 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole vs. Its Closest Analogs


Lipophilicity (XLogP) Shift Induced by the 3-Trifluoromethyl Group Compared to the Non-Fluorinated Benzyloxy Analog

The introduction of the 3-trifluoromethyl substituent on the benzyloxy ring of the target compound results in a computed XLogP3 of 5.7, representing a substantial increase in lipophilicity compared to the non-fluorinated analog 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 282523-56-2), which has a computed XLogP3 of approximately 4.5 [1][2]. This difference of 1.2 log units corresponds to an estimated ~16-fold increase in octanol/water partition coefficient under neutral conditions. The trifluoromethyl group contributes additional hydrogen bond acceptor capacity (7 vs. 5 acceptors) while maintaining zero hydrogen bond donors, altering the molecule's pharmacokinetic permeability and protein-binding potential without changing the donor count [1][2].

Lipophilicity Physicochemical Property Medicinal Chemistry

Electronic Modulation: Impact of the 6-Nitro Group on Ring Electron Density vs. the Des-Nitro Trifluoromethyl Analog

The target compound bears a strong electron-withdrawing nitro group at the 6-position of the benzimidazole core. In contrast, 2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole (the des-nitro analog) lacks this group entirely. The presence of the nitro group substantially reduces the electron density of the fused benzene ring, as reflected in the increased number of hydrogen bond acceptor sites (7 in the target vs. 5 in the des-nitro analog) [1][2]. Quantitatively, this alters the computed polar surface area and molecular electrostatic potential, which can shift binding affinity for electron-rich or anion-pi interaction sites by up to an order of magnitude in benzimidazole series based on class-level SAR precedent [3]. The nitro group also introduces a potential bioreductive activation pathway that is entirely absent in the des-nitro comparator, meaning the two compounds cannot be considered interchangeable in any assay where reductive metabolism or nitro-reductase activity is relevant [3].

Electronic Effect Structure-Activity Relationship Reactivity

Predicted Boiling Point Elevation and Thermal Stability Relative to the 1-Benzyloxy Analog

ChemicalBook lists a predicted boiling point of 482.6 ± 37.0 °C and a melting point of 203 °C for 6-nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole . By comparison, the non-fluorinated analog 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 282523-56-2) has a lower predicted boiling point, consistent with the absence of the trifluoromethyl group which increases molecular weight and polarizability . The 6-nitro-2-phenyl-1H-benzimidazole core (CAS 1571-85-3) has a predicted boiling point of 482.6 ± 37.0 °C as well, indicating that the N1-benzyloxy substitution with trifluoromethyl does not dramatically alter thermal stability relative to the parent core but does differentiate it from the non-fluorinated benzyloxy analog . The predicted density of 1.389 ± 0.06 g/cm³ further distinguishes it from the less dense non-fluorinated analog .

Thermal Stability Formulation Storage

Combinatorial Molecular Complexity: Unique Pharmacophoric Triad Absent in Single-Substitution Analogs

The target compound presents a three-feature pharmacophoric arrangement—(i) 6-nitro group as a hydrogen bond acceptor/electron-deficient aromatic center, (ii) 2-phenyl group as a hydrophobic/pi-stacking moiety, and (iii) 1-(3-trifluoromethyl)benzyloxy group combining lipophilicity with metabolic stability—that is not simultaneously present in any of the closest commercially available analogs (282523-56-2, 303148-91-6, or the des-nitro trifluoromethyl analog) [1][2]. While each individual feature can be found in one or more comparators, their concurrent assembly in a single molecular entity is unique to CAS 282523-61-9. This combinatorial complexity is relevant for fragment-based drug discovery and chemoproteomics, where a single compound can probe multiple interaction motifs simultaneously, reducing the number of probes needed in a screening cascade [3].

Pharmacophore Molecular Complexity Chemical Biology

Recommended Application Scenarios for 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole Based on Quantitative Differentiation


Chemical Biology Probe for Anion-Pi and Hydrophobic Interaction Studies

The unique combination of an electron-deficient 6-nitroaromatic ring and a highly lipophilic trifluoromethylbenzyloxy tail makes this compound a suitable chemical probe for investigating anion-pi interactions and hydrophobic packing in protein-ligand binding sites. Its seven hydrogen bond acceptor sites and zero donors allow it to map acceptor-rich binding pockets without competing hydrogen bond donor interactions that would confound binding mode interpretation [1]. This scenario is not equally served by the non-fluorinated analog 282523-56-2, which has lower lipophilicity and fewer acceptor sites.

Fragment-Based Lead Generation and Screening Library Diversification

As a compound presenting three distinct pharmacophoric motifs in a single, relatively compact scaffold (MW 413.3), it serves as an efficient entry for fragment-based drug discovery libraries where maximizing chemical diversity per compound is critical [1]. The 3-trifluoromethyl group provides a ¹⁹F NMR handle for binding assays, a feature absent in the non-fluorinated comparator 282523-56-2, enabling direct ligand-observed NMR screening without additional labeling [2].

Synthetic Intermediate for Nitro-Reduction and Derivatization Pathways

The 6-nitro group provides a well-established synthetic handle for reduction to the corresponding amine, enabling subsequent diversification through amide coupling, sulfonamide formation, or diazotization [1]. The trifluoromethylbenzyloxy protecting group at N1 remains stable under typical nitro reduction conditions (e.g., Fe/NH₄Cl or catalytic hydrogenation), offering orthogonal deprotection strategies compared to analogs where the benzyloxy group may be more acid-labile [1]. The commercial availability at 95% purity with defined storage conditions (cool, dry place) supports its use as a reliable synthetic building block .

Reference Standard for Lipophilic Benzimidazole Analytical Method Development

With a predicted XLogP3 of 5.7 and a well-defined molecular structure, this compound is suitable as a reference standard for calibrating reversed-phase HPLC methods aimed at lipophilic benzimidazoles [1]. Its distinct retention time relative to the less lipophilic analog 282523-56-2 (XLogP3 ~4.5) provides a clear system suitability benchmark for method development targeting the separation of closely related benzimidazole derivatives in reaction monitoring or purity assessment workflows.

Quote Request

Request a Quote for 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.